(Z)-2-(4-(fluoromethyl)piperidin-1-yl)-N'-hydroxyacetimidamide
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Overview
Description
(Z)-2-(4-(fluoromethyl)piperidin-1-yl)-N’-hydroxyacetimidamide is a synthetic organic compound that features a piperidine ring substituted with a fluoromethyl group and an N’-hydroxyacetimidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(4-(fluoromethyl)piperidin-1-yl)-N’-hydroxyacetimidamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluoromethyl Group: The fluoromethyl group can be introduced via nucleophilic substitution reactions using fluoromethylating agents.
Formation of the N’-hydroxyacetimidamide Moiety: This can be achieved through the reaction of an appropriate amine with hydroxylamine and an acylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(4-(fluoromethyl)piperidin-1-yl)-N’-hydroxyacetimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(4-(fluoromethyl)piperidin-1-yl)-N’-hydroxyacetimidamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be used as a probe to study the interactions of fluorinated compounds with biological systems. Its fluoromethyl group can serve as a marker in various biochemical assays.
Medicine
In medicinal chemistry, (Z)-2-(4-(fluoromethyl)piperidin-1-yl)-N’-hydroxyacetimidamide is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (Z)-2-(4-(fluoromethyl)piperidin-1-yl)-N’-hydroxyacetimidamide involves its interaction with specific molecular targets. The fluoromethyl group may enhance the compound’s binding affinity to certain receptors or enzymes, while the N’-hydroxyacetimidamide moiety may participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-(4-(chloromethyl)piperidin-1-yl)-N’-hydroxyacetimidamide: Similar structure with a chloromethyl group instead of a fluoromethyl group.
(Z)-2-(4-(bromomethyl)piperidin-1-yl)-N’-hydroxyacetimidamide: Similar structure with a bromomethyl group.
(Z)-2-(4-(methyl)piperidin-1-yl)-N’-hydroxyacetimidamide: Similar structure without the halogen substitution.
Uniqueness
The presence of the fluoromethyl group in (Z)-2-(4-(fluoromethyl)piperidin-1-yl)-N’-hydroxyacetimidamide imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different substituents. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H16FN3O |
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Molecular Weight |
189.23 g/mol |
IUPAC Name |
2-[4-(fluoromethyl)piperidin-1-yl]-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C8H16FN3O/c9-5-7-1-3-12(4-2-7)6-8(10)11-13/h7,13H,1-6H2,(H2,10,11) |
InChI Key |
JHGHXHDASYXYQG-UHFFFAOYSA-N |
Isomeric SMILES |
C1CN(CCC1CF)C/C(=N/O)/N |
Canonical SMILES |
C1CN(CCC1CF)CC(=NO)N |
Origin of Product |
United States |
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